Dienbendazole (VET 220): Chemical Structure, Molecular Weight, and Anthelmintic Profile
Dienbendazole (VET 220): Chemical Structure, Molecular Weight, and Anthelmintic Profile
The following technical guide provides an in-depth analysis of Dienbendazole (VET 220), a specialized benzimidazole anthelmintic. This document synthesizes chemical structure data, pharmacological mechanisms, and experimental protocols based on authoritative veterinary research.[1]
Executive Summary
Dienbendazole (Code: VET 220) is a broad-spectrum anthelmintic agent belonging to the benzimidazole carbamate class. Developed primarily for veterinary applications, specifically in equines, it exhibits potent efficacy against gastrointestinal nematodes, including Strongylus vulgaris, Strongylus edentatus, and Parascaris equorum. Structurally, it is distinguished by a unique fluorinated hexadienyl sulfoxide side chain, which enhances its lipophilicity and metabolic stability compared to earlier benzimidazole derivatives.
Chemical Identity and Structure
Nomenclature and Classification
-
Developmental Code: VET 220
-
Chemical Class: Benzimidazole Carbamate
-
CAS Registry Number: 130007-56-6[9]
Molecular Specifications
The chemical structure of Dienbendazole is characterized by a central benzimidazole ring substituted at the 2-position with a methyl carbamate group and at the 5-position with a complex fluorinated sulfoxide chain.[9]
| Property | Specification |
| IUPAC Name | Methyl [5-(5,6,6,6-tetrafluoro-2-methyl-2,4-hexadienylsulfinyl)-1H-benzimidazol-2-yl]carbamate |
| Molecular Formula | C₁₆H₁₅F₄N₃O₃S |
| Molecular Weight | 405.37 g/mol |
| Key Functional Groups | [1][4][5][9][10][11] • Benzimidazole Core• Methyl Carbamate (-NHCOOCH₃)• Sulfoxide (-S(=O)-)• Fluorinated Diene (Tetrafluorohexadienyl) |
Structural Analysis
The molecule's efficacy is driven by two critical structural domains:
-
The Carbamate Terminus: The methyl carbamate group at position 2 is critical for high-affinity binding to nematode
-tubulin. -
The Lipophilic Side Chain: The 5-position substituent contains a 5,6,6,6-tetrafluoro-2-methyl-2,4-hexadienyl group attached via a sulfinyl moiety. This fluorinated diene chain significantly increases lipophilicity, facilitating penetration through the nematode cuticle and enhancing systemic distribution in the host. The presence of fluorine atoms also protects the terminal double bond from rapid metabolic degradation.
Note on Isomerism: Like other 5-substituted benzimidazoles, Dienbendazole exists in solution as a tautomeric mixture (H on N1 or N3). Additionally, the sulfoxide sulfur is a chiral center, and the diene chain contains geometric isomers (E/Z), making the bulk drug a mixture of stereoisomers.
Mechanism of Action (MOA)
Dienbendazole functions as a microtubule destabilizing agent. It selectively binds to the colchicine-sensitive site of nematode
Pathway Description
-
Diffusion: The drug passively diffuses through the parasite's cuticle and intestinal cells, aided by its lipophilic fluorinated side chain.
-
Binding: It binds with high affinity to the
-subunit of the tubulin heterodimer. -
Inhibition: This binding caps the growing end of the microtubule, preventing the addition of new tubulin units.
-
Depolymerization: Existing microtubules depolymerize, leading to the loss of the cytoskeleton.
-
Cellular Failure: Essential cellular processes such as glucose uptake, vesicle transport, and cell division are disrupted, causing parasite starvation, paralysis, and death.
MOA Diagram
The following diagram illustrates the cascade of Dienbendazole-induced microtubule failure.
Figure 1: Mechanism of Action of Dienbendazole showing the inhibition of microtubule polymerization and subsequent cellular failure in nematodes.
Experimental Efficacy & Protocols
Research conducted by T.R.[4][5][11] Bello (1989) established the efficacy of Dienbendazole in equines.[4] The drug was evaluated using the Fecal Egg Count Reduction Test (FECRT) and critical controlled tests (necropsy).
Key Efficacy Data
In controlled trials involving ponies naturally infected with gastrointestinal parasites, Dienbendazole demonstrated dose-dependent efficacy.
| Parasite Species | Efficacy at 5 mg/kg | Efficacy at 10 mg/kg |
| Strongylus vulgaris | >99% | >99% |
| Strongylus edentatus | >99% | >99% |
| Small Strongyles (Cyathostomes) | >95% | >98% |
| Parascaris equorum | High | High |
| Oxyuris equi | High | High |
| Gasterophilus spp. (Bots) | Ineffective | Ineffective |
Protocol: Fecal Egg Count Reduction Test (FECRT)
To validate the efficacy of Dienbendazole (or similar benzimidazoles) in a research setting, the following rigorous protocol is recommended. This protocol ensures statistical validity and accounts for larval shedding variability.
Phase 1: Pre-Screening & Selection
-
Selection: Identify horses/ponies with a fecal egg count (FEC) > 200 Eggs Per Gram (EPG).
-
Acclimatization: House animals in individual stalls or controlled pastures 7 days prior to treatment to normalize feed intake.
-
Baseline Sampling (Day -1): Collect fresh fecal samples (rectal grab) to establish baseline EPG using the McMaster technique.
Phase 2: Treatment Administration
-
Weighing: Accurately weigh each animal using a calibrated scale (do not estimate).
-
Dosage Calculation: Calculate dose based on 5 mg/kg or 10 mg/kg body weight.
-
Administration: Administer Dienbendazole as an oral paste or suspension via nasogastric tube to ensure 100% delivery. Flush tube with water.
-
Observation: Monitor for 2 hours post-treatment for regurgitation or adverse reactions.
Phase 3: Post-Treatment Evaluation
-
Sampling Intervals: Collect fecal samples at Day 7, Day 14, and Day 21.
-
Analysis: Perform McMaster EPG counts and Larval Cultures (to identify species surviving treatment).
-
Calculation: Calculate Percent Reduction:
(Or use pre/post counts if no control group is available, though control is preferred).
Experimental Workflow Diagram
Figure 2: Workflow for the Fecal Egg Count Reduction Test (FECRT) used to evaluate Dienbendazole efficacy.
References
-
Bello, T. R. (1989).[4] Controlled test and clinical evaluation of dienbendazole against naturally acquired gastrointestinal parasites in ponies.[4][11] American Journal of Veterinary Research, 50(11), 1976–1980.[4]
-
Bello, T. R. (1991).[11][12] Controlled test evaluation of the benzimidazole anthelmintic VET 220-S alone or with concomitant trichlorfon treatment against naturally acquired gastrointestinal parasites in ponies.[1][10][12] American Journal of Veterinary Research, 52(4), 566–569.[1][11][12]
-
PubChem. (n.d.). Dienbendazole (CID 6439284). National Center for Biotechnology Information. Retrieved from [Link]
- Campbell, W. C. (1990). The Benzimidazole Anthelmintics. In: Benzimidazole Anthelmintics and Related Compounds. Elsevier Science. (Contextual grounding for MOA).
Sources
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- 4. madbarn.com [madbarn.com]
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- 9. Dienbendazole | C32H30F8N6O6S2 | CID 6439284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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